1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Overview

Description

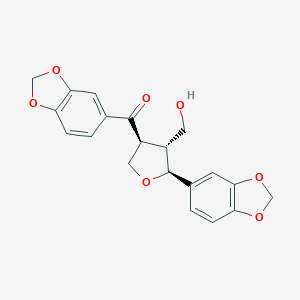

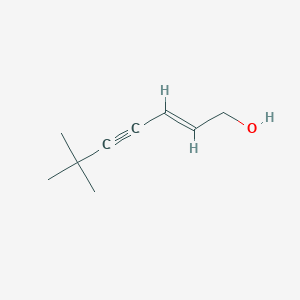

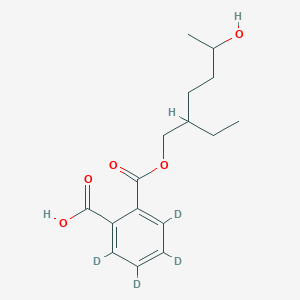

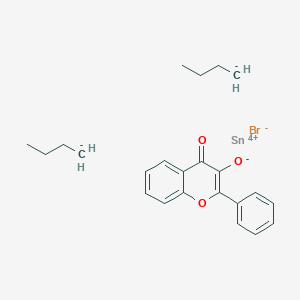

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, also known by its CAS number 114311-70-5, is a chemical compound with the molecular formula C9H14O . It is used as an intermediate in the synthesis of N-Desmethyl Terbinafine, a metabolite of Terbinafine, an orally active, antimycotic allylamine related to naftifine .

Synthesis Analysis

The synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne involves the use of chloro-propylene of (E)-1-hydroxyl-3-, palladium catalyst, cuprous iodide, water, and n-Butyl Amine 99. The reaction is carried out at 50-70 DEG C, and the product is obtained after distillation, solvent extraction, and ammonia scrubbing .Molecular Structure Analysis

The molecular structure of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne consists of nine carbon atoms, fourteen hydrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne has a predicted boiling point of 229.1±23.0 °C and a predicted density of 0.911±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Scientific Research Applications

Antifungal Medication Synthesis

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne: is a key intermediate in the synthesis of N-Desmethyl Terbinafine . This compound is a metabolite of Terbinafine, which is an orally active antifungal medication belonging to the allylamine class. It’s related to naftifine and is used to treat mycoses, such as athlete’s foot and ringworm.

Organic Synthesis Research

The compound serves as a building block in organic synthesis, particularly in the preparation of complex molecules. Its structure allows for various chemical reactions, including hydrolysis and coupling, which are fundamental in creating new organic compounds with potential pharmaceutical applications .

Mechanism of Action

Target of Action

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne is an intermediate in the synthesis of N-Desmethyl Terbinafine , a metabolite of Terbinafine . Terbinafine is an orally active, antimycotic allylamine related to naftifine . Therefore, the primary targets of this compound are likely to be the same as those of Terbinafine and its metabolites.

Mode of Action

Given its role as an intermediate in the synthesis of n-desmethyl terbinafine , it can be inferred that it may interact with its targets in a similar manner to Terbinafine and its metabolites.

Biochemical Pathways

As an intermediate in the synthesis of n-desmethyl terbinafine , it is likely involved in the same biochemical pathways as Terbinafine and its metabolites.

Result of Action

Given its role as an intermediate in the synthesis of N-Desmethyl Terbinafine , the effects of its action may be similar to those of Terbinafine and its metabolites.

properties

IUPAC Name |

(E)-6,6-dimethylhept-2-en-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALYLLJOCKLAGD-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)